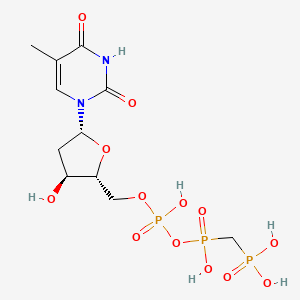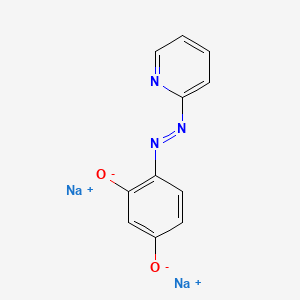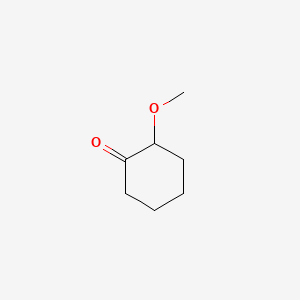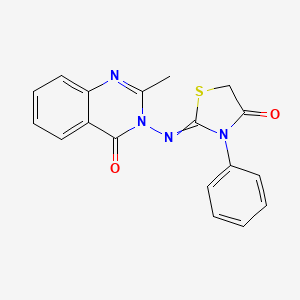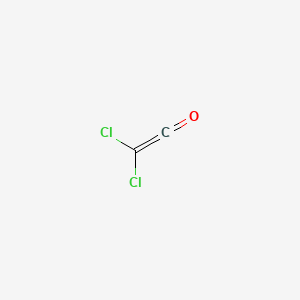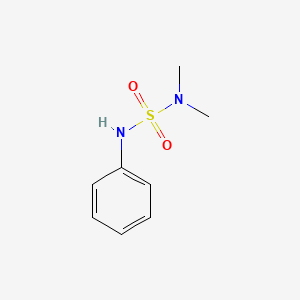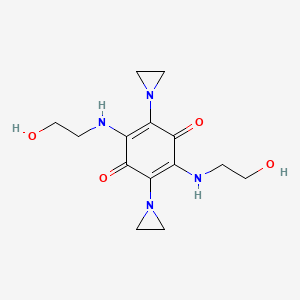
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(2-hydroxyethylamino)-3,6-diaziridinylbenzoquinone is a member of the class of 1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogens at positions 2 and 5 have been replaced by aziridin-1-yl groups while the hydrogens at positions 3 and 6 have been replaced by (2-hydroxyethyl)amino groups. It has a role as an antineoplastic agent and an alkylating agent. It is a member of aziridines, an enamine, a primary alcohol, a secondary amino compound and a member of 1,4-benzoquinones.
科学的研究の応用
Pharmacokinetics and Stability
- Betteridge et al. (1990) studied the pharmacokinetics of 2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ) during a clinical trial. They observed alpha and beta plasma decays with specific half-lives and concluded that the plasma area under the curve (AUC) was linearly related to the dosage (Betteridge, Bosanquet, & Gilby, 1990).
- Bosanquet and McLoughlin (2004) investigated the stability of BZQ in aqueous solutions, finding it most stable at pH 9. They noted its reduced stability at other pH levels and suggested optimal conditions for its administration to patients (Bosanquet & McLoughlin, 2004).
Interaction with DNA
- Hartley et al. (1991) explored the DNA cross-linking and sequence selectivity of aziridinylbenzoquinones, including BZQ. They discovered a unique reaction at 5'-GC-3' sequences with BZQ upon reduction, suggesting its specific interaction with DNA (Hartley et al., 1991).
Biochemical and Electrophysical Properties
- Butler, Hoey, and Lea (1987) studied the semiquinone radicals produced from BZQ and another compound. They observed that BZQ semiquinone radicals were unstable in the presence of oxygen, offering insights into its biochemical behavior (Butler, Hoey, & Lea, 1987).
- Driebergen et al. (1990) investigated the electrochemical properties of BZQ, contributing to the understanding of its reduction mechanism and the effects of various substituents on its electrochemical behavior (Driebergen et al., 1990).
Therapeutic Applications and Trials
- Poochikian and Cradock (1981) described the kinetics of BZQ in aqueous solutions, helping to understand its behavior in pharmaceutical formulations and its potential as an antitumor agent (Poochikian & Cradock, 1981).
- Feun et al. (2004) conducted a phase II trial of BZQ in patients with recurrent primary brain tumors, providing valuable data on its effectiveness and toxicity in a clinical setting (Feun et al., 2004).
特性
CAS番号 |
59886-54-3 |
|---|---|
製品名 |
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone |
分子式 |
C14H20N4O4 |
分子量 |
308.33 g/mol |
IUPAC名 |
2,5-bis(aziridin-1-yl)-3,6-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20N4O4/c19-7-1-15-9-11(17-3-4-17)14(22)10(16-2-8-20)12(13(9)21)18-5-6-18/h15-16,19-20H,1-8H2 |
InChIキー |
MXNZCIQNSJMZST-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO |
正規SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO |
その他のCAS番号 |
59886-54-3 |
同義語 |
2,5-bis (2-hydroxyethylamino)-3,6-diaziridinyl-1,4-benzoquinone 2,5-BZQ 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone NSC 224070 NSC-224070 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



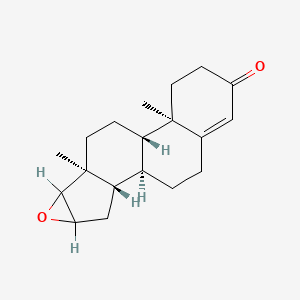
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)
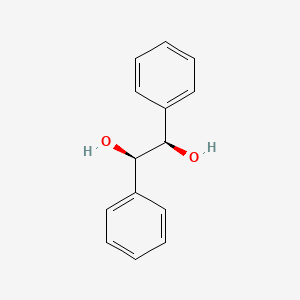
![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)
![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
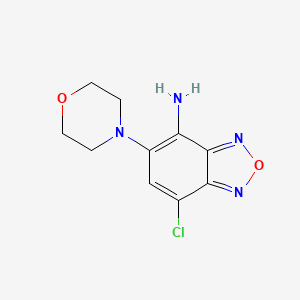
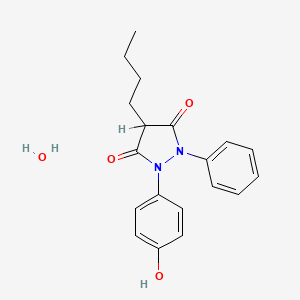
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)
